molecular formula C14H20N2O B7470576 2-Anilino-1-(4-methylpiperidin-1-yl)ethanone

2-Anilino-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B7470576
M. Wt: 232.32 g/mol
InChI Key: LNVCBOXSYWBGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-1-(4-methylpiperidin-1-yl)ethanone, also known as A-401, is a synthetic compound that belongs to the class of aryl-ketone-based drugs. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

2-Anilino-1-(4-methylpiperidin-1-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models. It has also been investigated for its potential use as an antidepressant and anxiolytic agent. In neuroscience, this compound has been studied for its effects on the central nervous system. Specifically, it has been shown to modulate the activity of the dopamine and norepinephrine transporters, which are involved in the regulation of mood, motivation, and reward.

Mechanism of Action

The mechanism of action of 2-Anilino-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with the dopamine and norepinephrine transporters. This compound binds to these transporters and inhibits their activity, leading to an increase in the extracellular levels of dopamine and norepinephrine. This increase in neurotransmitter levels is thought to underlie the analgesic, anti-inflammatory, and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its interaction with the dopamine and norepinephrine transporters. By inhibiting the activity of these transporters, this compound increases the extracellular levels of dopamine and norepinephrine, which can lead to changes in mood, motivation, and reward. In addition, this compound has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models, which is thought to be mediated by its effects on the central nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Anilino-1-(4-methylpiperidin-1-yl)ethanone for lab experiments is its potency and selectivity for the dopamine and norepinephrine transporters. This makes it a useful tool for studying the role of these transporters in various physiological and pathological conditions. However, one of the limitations of this compound is its potential toxicity and side effects, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-Anilino-1-(4-methylpiperidin-1-yl)ethanone. One area of interest is the development of more potent and selective analogs of this compound for use in medicinal chemistry and neuroscience. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases and conditions, such as depression, anxiety, and chronic pain. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on the central nervous system.

Synthesis Methods

The synthesis of 2-Anilino-1-(4-methylpiperidin-1-yl)ethanone involves the reaction of 4-methylpiperidine with 2-bromoacetophenone in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with aniline to yield the final product. This method has been reported in the literature and has been successfully used to synthesize this compound in good yields.

Properties

IUPAC Name

2-anilino-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-7-9-16(10-8-12)14(17)11-15-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVCBOXSYWBGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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